molecular formula C9H11Br2NO B13072200 (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

Cat. No.: B13072200
M. Wt: 309.00 g/mol
InChI Key: BWBGEJAUCGKTHT-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and two bromine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL typically involves the following steps:

    Bromination: The starting material, phenylpropanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3 position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1 position through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The bromine atoms may also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-OL: Similar structure but with chlorine atoms instead of bromine.

    (3S)-3-Amino-3-(3,4-difluorophenyl)propan-1-OL: Similar structure but with fluorine atoms instead of bromine.

    (3S)-3-Amino-3-(3,4-dimethylphenyl)propan-1-OL: Similar structure but with methyl groups instead of bromine.

Uniqueness

The presence of bromine atoms in (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL imparts unique properties such as increased molecular weight, altered electronic distribution, and potential for halogen bonding. These characteristics can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H11Br2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

BWBGEJAUCGKTHT-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)Br

Origin of Product

United States

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